Product packaging for Coumarin 500(Cat. No.:CAS No. 52840-38-7)

Coumarin 500

Cat. No.: B1217158
CAS No.: 52840-38-7
M. Wt: 257.21 g/mol
InChI Key: GZTMNDOZYLMFQE-UHFFFAOYSA-N
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Description

Coumarin 500 is a member of 7-aminocoumarins. It has a role as a fluorochrome.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10F3NO2 B1217158 Coumarin 500 CAS No. 52840-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(ethylamino)-4-(trifluoromethyl)chromen-2-one
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InChI

InChI=1S/C12H10F3NO2/c1-2-16-7-3-4-8-9(12(13,14)15)6-11(17)18-10(8)5-7/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTMNDOZYLMFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5068813
Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)-
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Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow crystals; [Acros Organics MSDS]
Record name Coumarin 500
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CAS No.

52840-38-7
Record name Coumarin 500
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Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)-
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Record name 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-(trifluoromethyl)-
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Record name 7-(ethylamino)-4-(trifluoromethyl)-2-benzopyrone
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Record name 2H-1-BENZOPYRAN-2-ONE, 7-(ETHYLAMINO)-4-(TRIFLUOROMETHYL)-
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Evolution of Research Trajectories Pertaining to Coumarin 500

Classical and Modern Synthetic Approaches to Coumarin Core Structures

The construction of the fundamental coumarin ring system can be achieved through several well-established and novel synthetic routes. These methods offer access to a wide array of substituted coumarins, including the precursors for this compound.

Pechmann Condensation and Knoevenagel Reaction Variants

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. tandfonline.commdpi.comnih.govacs.org This method is particularly relevant for the synthesis of this compound, which can be prepared via the condensation of 3-ethylaminophenol with ethyl 4,4,4-trifluoroacetoacetate. The reaction is typically catalyzed by strong acids such as sulfuric acid, although various solid acid catalysts have also been developed to promote the reaction under more environmentally benign conditions. researchgate.net The mechanism proceeds through transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration. mdpi.com

The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, such as a malonic ester, in the presence of a weak base. researchgate.netrsc.org Microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields in shorter reaction times. researchgate.net While not the primary route for this compound itself, this method is widely used for the synthesis of various coumarin derivatives that can serve as precursors for further functionalization.

Reaction NameReactantsCatalyst/ConditionsProduct Type
Pechmann Condensation Phenol, β-KetoesterAcid (e.g., H₂SO₄, solid acids)4-Substituted coumarins
Knoevenagel Condensation Salicylaldehyde, Active methylene compoundWeak base (e.g., piperidine), often with microwave irradiationCoumarin-3-carboxylates or related derivatives

Perkin, Wittig, and Claisen Rearrangement Approaches

The Perkin reaction is one of the oldest methods for coumarin synthesis, involving the condensation of a salicylaldehyde with an acid anhydride and its corresponding salt. rsc.orgnih.gov This reaction typically requires high temperatures. A notable modification involves the substitution of acetic anhydride with acetic acid, although this can lead to lower yields. researchgate.net

The Wittig reaction offers a valuable alternative for the synthesis of coumarins, particularly for accessing compounds that are difficult to prepare by other methods. nih.gov This reaction involves the condensation of a salicylaldehyde with a phosphorus ylide, often generated in situ from a phosphonium salt. youtube.com One-pot procedures have been developed to streamline this process. nih.gov This method allows for the formation of the coumarin lactone ring under relatively mild conditions.

The Claisen rearrangement , a tandfonline.comtandfonline.com-sigmatropic rearrangement of an allyl aryl ether, is another powerful tool in coumarin synthesis. rsc.orgrsc.org This reaction can be used to introduce substituents at specific positions on the coumarin scaffold with high regioselectivity, which is crucial for tuning the properties of the final molecule. rsc.orgresearchgate.netfarmaceut.org

Metal-Catalyzed Cyclization and Other Novel Routes

In recent years, transition-metal-catalyzed reactions have emerged as powerful methods for coumarin synthesis, offering high efficiency and functional group tolerance under mild conditions. researchgate.net Palladium-catalyzed reactions, in particular, have been extensively explored. researchgate.netmdpi.comrsc.org These include intramolecular hydroarylation of alkynoates and various cross-coupling strategies. Other metals like gold, copper, and rhodium have also been successfully employed in catalytic cycles to construct the coumarin core. researchgate.netresearchgate.net

Design and Functionalization of this compound Derivatives

The modification of the this compound scaffold is crucial for fine-tuning its photophysical properties and for developing new applications. Strategies often focus on regioselective substitution and the incorporation of heterocyclic moieties.

Regioselective Substitution Strategies for Enhanced Properties

The electron-donating 7-amino group and the electron-withdrawing 4-trifluoromethyl group in this compound dictate the regioselectivity of further substitutions. Electrophilic aromatic substitution is expected to occur at the positions activated by the amino group, namely the C6 and C8 positions. For instance, aminomethylation of 7-hydroxycoumarins, a related class of compounds, has been shown to proceed with high regioselectivity. nih.gov

The synthesis of N-substituted 7-aminocoumarins can be achieved through methods like the Smiles rearrangement of α-bromoacetamides derived from 7-hydroxycoumarins, providing a transition-metal-free route to a variety of derivatives. acs.orgnih.gov Alternatively, the Buchwald-Hartwig cross-coupling reaction offers a palladium-catalyzed approach to N-arylation and N-alkylation of 7-aminocoumarins. nih.gov

Functionalization of the 4-trifluoromethyl group itself is less common but can be a strategy to introduce further diversity. researchgate.net More often, the trifluoromethyl group's strong electron-withdrawing nature is utilized to influence the electronic properties of the molecule.

Substitution PositionReactivityExample Reactions
C6 and C8 Activated by the 7-amino groupElectrophilic aromatic substitution (e.g., halogenation, nitration, formylation)
7-Amino Group NucleophilicAcylation, Alkylation, Arylation (e.g., Smiles rearrangement, Buchwald-Hartwig coupling)
C3 Can be functionalized via various methodsStille reaction on 3-halocoumarins

Incorporation of Heterocyclic Moieties into this compound Scaffold

The fusion or attachment of heterocyclic rings to the coumarin framework is a widely used strategy to create novel compounds with enhanced or altered biological and photophysical properties. rsc.orgnih.gov The 7-amino group of this compound analogs serves as a versatile handle for the construction of fused heterocyclic systems. For example, aminocoumarins can be used as starting materials for the synthesis of pyridocoumarins through reactions like the Povarov or Skraup reactions. nih.gov

Furthermore, the amino group can be converted into other functional groups, such as an azide, which can then participate in cycloaddition reactions to form triazole rings. researchgate.netfrontiersin.orgbiointerfaceresearch.com Similarly, the synthesis of pyrazolyl-coumarins can be achieved through condensation reactions of aminocoumarins with appropriate precursors. tandfonline.comnih.govresearchgate.netbenthamscience.com The incorporation of oxadiazole and thiazole moieties has also been reported, often starting from a coumarin core and building the heterocycle through multi-step sequences. mdpi.comnih.govresearchgate.netmdpi.comnih.gov

Heterocyclic MoietySynthetic ApproachStarting Material
Pyridine Povarov reaction, Skraup reactionAminocoumarins
Triazole Huisgen cycloadditionAzido-coumarins (derived from aminocoumarins)
Pyrazole Condensation reactionsAminocoumarins, Hydrazide derivatives of coumarins
Oxadiazole/Thiadiazole Multi-step synthesis from coumarin precursorsCoumarin carboxylic acids or related derivatives

Computational Design of Novel this compound Analogs

The rational design of novel analogs of this compound, scientifically known as 7-(ethylamino)-4-(trifluoromethyl)coumarin, leverages a variety of computational chemistry techniques to predict and optimize their physicochemical and biological properties. These in silico methods provide a powerful toolkit for understanding structure-activity relationships (SAR) and guiding synthetic efforts toward compounds with desired characteristics. Key computational approaches employed in the design of new this compound analogs include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound analogs, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A study on 7-amino-4-trifluoromethyl coumarin (7A4TFMC) utilized DFT with the B3LYP hybrid functional and a 6–31G(d,p) basis set to carry out quantum mechanical calculations of energies, geometries, and vibrational wavenumbers. researchgate.net Such calculations help in understanding how modifications to the coumarin scaffold, such as the introduction of different substituents, would alter its electronic and photophysical properties.

Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of designing this compound analogs for biological applications, docking studies are used to simulate the interaction of these compounds with the active sites of target proteins. For instance, in silico molecular docking has been used to evaluate coumarin-based derivatives as potential inhibitors for various enzymes. researchgate.netabap.co.in These simulations can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the coumarin analog and the amino acid residues of the target protein. This information is crucial for designing analogs with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com For this compound analogs, 3D-QSAR studies can be employed to build models that explain the factors affecting their inhibitory activities against specific targets. mdpi.com These models use steric, electronic, hydrophobic, and hydrogen bond acceptor fields to create contour maps that provide useful hints for designing new inhibitors with improved potency. mdpi.com

The table below summarizes the application of these computational methods in the design of coumarin analogs.

Computational MethodApplication in this compound Analog DesignKey Insights Provided
Density Functional Theory (DFT) Calculation of electronic structure, optimized geometry, and vibrational frequencies. nih.govresearchgate.netHOMO-LUMO energy gap, chemical reactivity, molecular stability.
Molecular Docking Prediction of binding orientation and affinity with biological targets. researchgate.netabap.co.innih.govIdentification of key protein-ligand interactions, guidance for improving binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Development of mathematical models to correlate chemical structure with biological activity. mdpi.comUnderstanding of structural features that influence activity, prediction of the activity of novel compounds.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogs is increasingly being approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of green chemistry principles to coumarin synthesis focuses on the use of environmentally benign catalysts, alternative energy sources, and solvent-free reaction conditions.

Biocatalysis: A significant advancement in the green synthesis of coumarin derivatives is the use of biocatalysts, such as enzymes. iajesm.in Biocatalytic approaches offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. iajesm.in For instance, lipases have been successfully employed in the synthesis of coumarin carboxamide derivatives in continuous flow reactors. mdpi.com This method not only proceeds under mild conditions but also allows for a short reaction time and reduces environmental pollution. mdpi.com The enzymatic synthesis of fluorinated compounds is also an area of active research, with enzymes like fluorinases offering a promising route for the direct and selective incorporation of fluorine atoms. While not yet specifically reported for this compound, the principles of biocatalysis are highly applicable to its synthesis, particularly for the introduction of the trifluoromethyl group and the formation of the coumarin core.

Alternative Energy Sources: While not extensively documented specifically for this compound, the use of alternative energy sources like microwave irradiation and ultrasound are common green chemistry techniques applied to the synthesis of coumarin derivatives in general. These methods can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

The following table outlines some of the green chemistry approaches applicable to the synthesis of this compound and its analogs.

Green Chemistry PrincipleApplication in this compound SynthesisAdvantages
Biocatalysis Use of enzymes (e.g., lipases, fluorinases) for selective synthesis steps. iajesm.inmdpi.comHigh selectivity, mild reaction conditions, reduced waste.
Heterogeneous Catalysis Employment of reusable solid acid catalysts (e.g., nano sulfated-titania, FeCl3/MCM-41). oiccpress.comhilarispublisher.comCatalyst recyclability, reduced waste streams, often suitable for solvent-free conditions.
Solvent-Free Synthesis Conducting reactions without the use of organic solvents. nii.ac.jporganic-chemistry.orgElimination of solvent waste, reduced environmental pollution, simplified workup.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations of this compound

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, providing insights into molecular structure, bonding, and intermolecular interactions. For this compound, these techniques have been employed to assign characteristic vibrational frequencies and to understand how its spectral features are influenced by environmental factors.

Assignment of Characteristic Vibrational Modes

The interpretation of FTIR and Raman spectra of this compound involves the assignment of specific absorption and scattering bands to fundamental molecular vibrations. These vibrations typically include stretching and bending modes of functional groups such as C=O (carbonyl), C-O-C (ether linkage), C=C (aromatic and olefinic), C-H (aromatic and aliphatic), and C-N bonds. For instance, characteristic carbonyl stretching frequencies are expected in the region of 1650-1750 cm⁻¹, while aromatic C=C stretching vibrations typically appear between 1450-1650 cm⁻¹. C-H stretching modes for aromatic rings are usually observed above 3000 cm⁻¹, and aliphatic C-H stretching modes below 3000 cm⁻¹. The specific assignments are often supported by comparisons with spectra of related coumarin derivatives or by computational predictions of vibrational frequencies semanticscholar.orgresearchgate.netekb.eg.

Environmental Effects on Vibrational Spectra

The vibrational spectra of this compound can be sensitive to its surrounding environment, particularly the solvent. Studies have indicated that changes in solvent polarity and the presence of hydrogen bonding can lead to shifts in vibrational frequencies researchgate.netekb.egbose.res.inacs.org. For example, hydrogen bonding interactions, especially involving the hydroxyl groups if present in derivatives or the carbonyl oxygen, can cause a red-shift (lower frequency) in the stretching vibrations of the involved bonds due to weakened bond strength. Computational studies, such as Density Functional Theory (DFT) calculations, can further elucidate these environmental effects by simulating the spectra of this compound in different solvent models and analyzing charge transfer interactions researchgate.netresearchgate.net. These analyses help in understanding how intermolecular forces influence the molecular vibrations and, consequently, the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, connectivity, and electronic environment of atoms within this compound and its derivatives.

Proton (¹H) NMR Spectroscopy

¹H NMR spectra of this compound and its derivatives typically reveal distinct signals for the different types of protons in the molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃ or DMSO-d₆ semanticscholar.orgekb.egrsc.org. The spectra show signals corresponding to aromatic protons, which often appear in the δ 6.5-8.5 ppm range, and any aliphatic protons, which resonate at higher field (lower ppm values). Coupling patterns (singlet 's', doublet 'd', triplet 't', multiplet 'm') and coupling constants (J values) provide crucial information about the neighboring protons, allowing for the determination of the molecular connectivity and stereochemistry semanticscholar.orgekb.egrsc.org. For instance, a typical coumarin structure would exhibit characteristic signals for protons on the benzene (B151609) ring and the pyrone ring.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of this compound. The chemical shifts of ¹³C nuclei are highly sensitive to their electronic environment. Signals for carbonyl carbons (C=O) in coumarins are typically observed in the δ 160-170 ppm range. Aromatic carbons usually resonate between δ 100-160 ppm, with quaternary carbons often appearing at higher chemical shifts. Aliphatic carbons, if present, would appear at lower chemical shifts. The ¹³C NMR data, along with ¹H NMR, is instrumental in confirming the proposed structure and identifying any structural modifications in derivatives semanticscholar.orgekb.egrsc.orgwho.intgoogle.com.

Mass Spectrometric Elucidation of this compound Molecular Structure and Derivatives

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and its derivatives, as well as providing insights into their fragmentation patterns, which aids in structural confirmation. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can provide accurate mass measurements, allowing for the determination of the molecular formula semanticscholar.orgrsc.org. The observed molecular ion peak ([M+H]⁺ or [M]⁺) confirms the molecular mass, while characteristic fragmentation patterns, resulting from the cleavage of specific bonds within the molecule, offer further structural evidence. For example, fragmentation might involve the loss of small neutral molecules or specific functional groups, providing a fingerprint of the molecule's architecture semanticscholar.orgrsc.orgwho.int.

Theoretical Investigations: Density Functional Theory (DFT) and Quantum Chemical Calculations for this compound

Density Functional Theory (DFT) and related quantum chemical methods are indispensable tools for understanding the electronic structure, geometry, and photophysical properties of molecules like this compound. These computational approaches allow for the detailed investigation of molecular behavior at a fundamental level, providing insights that complement experimental observations. By employing various DFT functionals and basis sets, researchers can predict and analyze ground and excited state properties, molecular orbital distributions, charge transfer characteristics, and electrostatic potentials.

Ground and Excited State Geometry Optimization

Geometry optimization is a critical step in theoretical calculations, as it determines the most stable arrangement of atoms in a molecule for a given electronic state. For this compound, optimizing its geometry in both the ground (S₀) and excited (S₁) states is crucial for understanding its electronic transitions and subsequent behavior. These optimizations are typically performed using DFT methods, often with specific functionals like CAM-B3LYP or PBE0, and basis sets such as 6-311G(d,p) or 6-311++G(d,p) mdpi.comresearchgate.netaip.org.

Optimizing the ground state geometry helps establish the molecule's equilibrium structure, which serves as the starting point for excited-state calculations. Excited-state geometry optimizations, often performed using Time-Dependent DFT (TD-DFT), reveal how the molecule's atomic arrangement changes upon excitation. These changes can significantly influence the molecule's absorption and emission spectra, as well as its reactivity and photophysical pathways mdpi.comaip.org. Studies have shown that excited-state geometries can differ substantially from ground-state geometries, leading to altered electronic distributions and molecular shapes aip.orgrsc.org. For instance, some coumarin derivatives have shown that excited-state geometry optimizations can be performed using TD-DFT methods with specific functionals rsc.org. The process involves finding the minimum energy configuration on the excited-state potential energy surface aip.org.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in determining a molecule's electronic and optical properties. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity, charge transfer characteristics, and excitation energy ijcrar.comijrar.orgrsc.orginformaticsjournals.co.indovepress.com.

For this compound, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO ijcrar.comijrar.orgrsc.orginformaticsjournals.co.insciforum.net. The HOMO typically represents the region where electrons are most easily removed, indicating ionization potential, while the LUMO represents the region where electrons are most readily accepted, indicating electron affinity ijcrar.cominformaticsjournals.co.in. A smaller HOMO-LUMO gap generally correlates with lower excitation energies and a greater propensity for intramolecular charge transfer (ICT) ijcrar.comijrar.orgrsc.orginformaticsjournals.co.insciforum.net. The electron density distribution on these orbitals provides insights into which parts of the molecule are involved in electron donation and acceptance, which is fundamental to understanding photophysical processes like fluorescence and charge transfer ijcrar.comrsc.orgsciforum.net. For example, studies on coumarin derivatives have shown that the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is located on electron-deficient regions, facilitating ICT rsc.org.

Charge Transfer Interactions and Molecular Electrostatic Potential

Charge transfer interactions, particularly intramolecular charge transfer (ICT), are significant in determining the photophysical properties of this compound, influencing its solvatochromic behavior and fluorescence characteristics mdpi.comijcrar.comijrar.orgrsc.orgdovepress.comsciforum.netsci-hub.se. DFT calculations, combined with TD-DFT, can elucidate the extent and nature of these charge transfers. The electronic delocalization between the HOMO and LUMO, often observed in excited states, is a strong indicator of ICT mdpi.comijcrar.comsciforum.net.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution and highlight regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential on the molecule's surface ijcrar.cominformaticsjournals.co.indovepress.comresearchgate.net. For this compound, MEP analysis helps identify sites susceptible to electrophilic or nucleophilic attack and understand intermolecular interactions, such as hydrogen bonding, with solvent molecules or other species ijcrar.comdovepress.comresearchgate.net. These potentials are calculated based on the optimized molecular geometry and are crucial for understanding reactivity and molecular recognition processes ijcrar.comdovepress.comresearchgate.net. The interplay between charge transfer and MEP distribution is key to understanding how this compound interacts with its environment and how its electronic properties change in different media ijcrar.comdovepress.comsci-hub.se.

Dipole Moment Calculations in Ground and Excited States

The dipole moment of a molecule describes the separation of positive and negative charges within it. For this compound, calculating the dipole moments in both the ground (μg) and excited (μe) states is essential for understanding its behavior in different solvent polarities and its fluorescence properties researchgate.netijsrp.orgacs.orgclaremont.eduresearchgate.net.

DFT and TD-DFT methods are employed to compute these dipole moments researchgate.netijsrp.orgacs.orgclaremont.eduresearchgate.net. Experimental methods, such as solvatochromic shift techniques (e.g., Bilot-Kawski, Lippert-Mataga, Kawski-Chamma-Viallet), are often used to validate these theoretical calculations researchgate.netijsrp.orgresearchgate.net. It is commonly observed that the excited-state dipole moment (μe) of coumarin derivatives is higher than their ground-state dipole moment (μg) researchgate.netijsrp.orgresearchgate.net. This increase in dipole moment upon excitation is attributed to a redistribution of electron density, often involving a greater degree of charge separation in the excited state researchgate.netijsrp.orgresearchgate.net. This phenomenon is directly linked to solvatochromism, where changes in solvent polarity lead to shifts in absorption and emission spectra due to differential stabilization of the ground and excited states researchgate.netacs.orgaip.org. For example, a larger μe compared to μg can lead to a bathochromic (red) shift in fluorescence with increasing solvent polarity researchgate.netacs.org. Theoretical studies have also explored the influence of solvent models, like the Polarizable Continuum Model (PCM), on dipole moment calculations aip.orgacs.org.

Applications in Laser Technology and Dye Lasers

This compound is recognized as an effective laser dye, capable of producing high-energy laser emissions across various wavelengths, primarily in the blue-green spectrum azooptics.comluxottica.commjlinc.com. Its utility in dye lasers is attributed to its efficient light emission when excited by specific wavelengths, making it valuable for applications requiring precise light manipulation azooptics.com.

Research has explored the use of this compound in optical amplification systems. Studies have investigated its performance in pulsed collinear amplification, where it serves as the gain medium. In these experiments, this compound dissolved in methanol (B129727) or other suitable solvents is pumped by pulsed lasers, such as a tripled Nd:YAG laser, to amplify specific wavelengths udayton.eduresearchgate.net. These studies aim to understand and optimize the gain characteristics and efficiency of dye amplifiers, contributing to advancements in laser technology for applications in medicine, laser isotope separation, and fundamental physics research udayton.edu.

This compound has been a subject of study in two-photon-pumped (TPP) frequency-upconverted lasing nih.govoptica.orgscispace.comdntb.gov.ua. In this process, the dye solution absorbs two lower-energy photons simultaneously, emitting a single higher-energy photon, thereby achieving frequency upconversion. Experiments have demonstrated blue lasing from this compound solutions, with the shortest lasing wavelength recorded at approximately 479 nm when pumped with 800-nm laser pulses nih.govoptica.org. The efficiency of this conversion process has been measured, with a net conversion efficiency of around 4.8% reported for the absorbed pump pulse energy to the upconverted lasing energy nih.govoptica.org. The spectral and temporal characteristics of this lasing phenomenon are controllable, offering potential for advanced laser applications nih.govoptica.org.

While this compound is an effective laser dye, its photostability and degradation under laser irradiation are critical considerations for its practical application azooptics.comresearchgate.net. Like many organic dyes, this compound can degrade when exposed to high-intensity laser light, potentially forming byproducts that can absorb light in the laser region, thus reducing efficiency azooptics.com. Research into circulating the dye solution through a cell helps mitigate these changes by reducing radiation-induced degradation researchgate.net. Studies have also investigated the influence of solvent polarity on its photophysical properties, noting that in nonpolar solvents, this compound exhibits lower Stokes shifts and fluorescence lifetimes, with higher radiative decay rate constants compared to other solvents acs.org. This behavior is attributed to structural differences, with nonpolar solvents leading to nonpolar structures and other solvents promoting a polar intramolecular charge transfer (ICT) structure acs.org. Understanding these degradation pathways and solvent effects is crucial for optimizing the longevity and performance of this compound in laser systems.

Development of Fluorescent Probes and Chemical Sensors Based on this compound

The inherent fluorescence properties of this compound, including its brightness and spectral characteristics, make it a valuable scaffold for developing fluorescent probes and chemical sensors researchgate.netresearchgate.netdoi.orgnih.govchim.itrsc.orgmdpi.commdpi.comrsc.org. These probes are designed to detect and quantify specific ions, biomolecules, or changes in the cellular environment.

Coumarin derivatives, including those based on the this compound structure, are employed in chemical sensing due to their responsiveness to environmental changes doi.org. The sensing mechanisms often rely on fluorescence modulation (enhancement or quenching) triggered by the interaction with specific analytes. Common mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET) researchgate.netdoi.org. For instance, coumarin-based probes have been developed for the sensitive detection of metal ions like zinc and mercury, as well as biothiols such as cysteine, homocysteine, and glutathione researchgate.netdoi.orgnih.govrsc.orgmdpi.commdpi.comrsc.orgrsc.org. These probes are designed with specific functional groups that interact with the target analyte, leading to a measurable change in fluorescence intensity or wavelength researchgate.netdoi.orgnih.govrsc.orgmdpi.comrsc.org. The ability to selectively detect these analytes, often with low detection limits and rapid response times, makes them valuable tools in environmental monitoring and biological research doi.orgnih.govrsc.org.

The fluorescence properties of this compound and its derivatives also lend themselves to bioimaging applications, particularly for live-cell imaging researchgate.netnih.govchim.itmdpi.comresearchgate.netrsc.org. Their ability to emit light allows for the visualization of cellular structures and processes in real-time researchgate.netchim.it. Coumarin derivatives are often designed to be non-toxic at working concentrations, ensuring cell viability during imaging studies nih.gov. For example, specific coumarin-based probes have been developed for lysosomal imaging and for tracking mitochondrial dynamics within live cells researchgate.netrsc.org. The low cytotoxicity, high photostability, and bright fluorescence of these probes are essential for obtaining high-resolution images and conducting long-term time-lapse studies chim.itresearchgate.net. Researchers are actively developing new coumarin-based probes that can be activated by specific wavelengths or respond to changes in intracellular viscosity, further expanding their utility in advanced biological research and diagnostics chim.itrsc.org.

Molecular Rotors and Viscosity Probes

Coumarin derivatives, including this compound, are extensively studied and utilized as fluorescent molecular rotors and viscosity probes. Their fluorescence properties, such as intensity, lifetime, and polarization, are sensitive to the microviscosity of their surrounding environment. This sensitivity arises from the phenomenon of restricted intramolecular rotation or torsional relaxation, where increased environmental viscosity hinders the molecule's internal motion. This hindrance, in turn, suppresses non-radiative decay pathways, leading to enhanced fluorescence emission acs.orgnih.govmdpi.comacs.org.

Studies have shown that this compound exhibits specific photophysical behaviors depending on the solvent polarity and viscosity acs.org. In nonpolar solvents, C500 displays unusually low Stokes shifts and fluorescence lifetimes, attributed to its nonpolar structural forms and potentially slower internal group motions compared to related compounds acs.org. Conversely, in more viscous environments, the restricted rotation of C500 can lead to increased fluorescence intensity acs.orgacs.org. This sensitivity allows this compound and related coumarin structures to serve as valuable tools for probing local fluidity and microviscosity in various media, including biological systems and material matrices ias.ac.inias.ac.in. For instance, the fluorescence depolarization of coumarin dyes can be correlated with solvent viscosity, enabling their use in determining medium fluidity ias.ac.inias.ac.in.

Table 1: Principle of Viscosity Sensing with Coumarin Derivatives

Property Modulated by ViscosityMechanismObserved Effect
Fluorescence IntensityRestricted intramolecular rotation reduces non-radiative decay pathways.Increased fluorescence intensity with increasing viscosity.
Fluorescence LifetimeHindered molecular motion leads to longer excited-state residence time.Longer fluorescence lifetime with increasing viscosity.
Fluorescence PolarizationReduced rotational freedom leads to less depolarization of emitted light.Higher polarization (anisotropy) values with increasing viscosity.

Utilization as Nonlinear Optical (NLO) Chromophores

Coumarin derivatives are well-established as promising candidates for nonlinear optical (NLO) applications due to their electronic structures, which can be tuned to exhibit significant nonlinear optical responses researchgate.net. The benzopyranone core, coupled with appropriate electron-donating and electron-withdrawing substituents, can lead to molecules with large hyperpolarizabilities (β) and efficient second-harmonic generation (SHG) or third-harmonic generation (THG) properties. While specific NLO data for this compound itself is not extensively detailed in the provided search results, the broader class of coumarins is recognized for its potential in this field researchgate.net. Research indicates that coumarin molecules with specific substitutions are synthesized and investigated for their NLO properties, suggesting their suitability for applications in optical switching, frequency doubling, and other photonic devices researchgate.net.

Integration in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

Coumarin derivatives have found significant utility in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, coumarin compounds are frequently incorporated as dopants or emitters. Their tunable fluorescence properties, which can span blue, green, and red regions of the spectrum, enable the creation of devices with enhanced brightness and color purity researchgate.net. The benzopyranone structure contributes to efficient light emission, making coumarin derivatives valuable for display technologies and other solid-state lighting applications mdpi.com.

Dye-Sensitized Solar Cells (DSSCs)

Coumarin derivatives serve as efficient photosensitizers in DSSCs, playing a crucial role in light harvesting and charge injection processes researchgate.netacs.org. Their ability to absorb light across a broad spectral range and their tunable electronic properties allow for optimization of solar energy conversion efficiency. The molecular design of coumarin dyes, often featuring a donor-π-acceptor (D-π-A) structure, is essential for achieving high performance acs.orgtohoku.ac.jpmdpi.com.

Specific performance data for this compound in DSSCs, as reported in one study, shows a power conversion efficiency (η) of 0.648% gjesr.com. This was accompanied by a short-circuit current density (Jsc) of 30.44 mA, an open-circuit voltage (Voc) of 0.205 V, and a fill factor (FF) of 0.942 gjesr.com. While these figures are modest compared to state-of-the-art DSSCs, they highlight this compound's potential as a sensitizer. Other coumarin-based dyes have demonstrated higher efficiencies, with values reaching up to 7.4% researchgate.net, indicating the significant impact of molecular engineering within the coumarin framework for DSSC applications researchgate.nettohoku.ac.jpmdpi.com.

Table 2: Performance of this compound in a Dye-Sensitized Solar Cell (DSSC)

ParameterValueSource
Efficiency (η)0.648 % gjesr.com
Short-Circuit Current (Jsc)30.44 mA gjesr.com
Open-Circuit Voltage (Voc)0.205 V gjesr.com
Fill Factor (FF)0.942 gjesr.com
Energy Gap (Eg)2.669 eV gjesr.com

Encapsulation and Performance in Advanced Material Matrices

Sol-Gel Systems and Polymer Matrices

When coumarin derivatives are encapsulated within polymer matrices like poly(methyl methacrylate) (PMMA) or polyvinyl chloride (PVC), their fluorescence properties can be enhanced. The increased micro-viscosity and specific interactions within these polar polymer matrices can suppress non-radiative decay processes, leading to higher fluorescence quantum yields, often approaching unity researchgate.netmdpi.com. Consequently, coumarins tend to exhibit more intense fluorescence in polymer matrices compared to their solution-state counterparts researchgate.netmdpi.com. For example, coumarin derivatives with a dimethylamino group at the 7-position in polymer matrices can achieve fluorescence quantum yields close to 1 and fluorescence lifetimes in the range of 0.5–4 ns researchgate.net. These improvements are attributed to the stiffening of the coumarin structure and intermolecular interactions between the chromophore and the matrix, which collectively reduce non-radiative pathways researchgate.net.

Liquid Crystal Guided Electrospun Fibers for Supercapacitor Applications

A notable application involves the encapsulation of this compound within liquid crystal (LC) guided electrospun nanofibers for supercapacitor applications acs.orgorcid.orgscite.aisemanticscholar.orgresearchgate.netdergipark.org.tracs.orgresearchgate.net. In this context, polyacrylonitrile (PAN) nanofibers are fabricated using electrospinning, with liquid crystals and this compound incorporated into the fiber core. The liquid crystal acts as a guiding material for this compound, influencing its orientation along the fiber axis due to strong molecular interactions and C500's sensitivity to medium polarity researchgate.netresearchgate.net.

This composite nanofiber structure demonstrates enhanced electrochemical properties suitable for supercapacitors. Specifically, the incorporation of this compound into LC-doped PAN nanofibers leads to a significant increase in specific capacitance (Cs), reaching 410.60 F/g, and a specific energy of 57.03 Wh/kg researchgate.netacs.orgresearchgate.net. Furthermore, these electrodes exhibit remarkable long-term stability, with a Cs deviation of only 14.12% observed over 2500 charge-discharge cycles researchgate.netresearchgate.net. The electrochemical catalytic effect of this compound is evident through cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) measurements acs.org.

Table 3: Supercapacitor Performance of this compound in Liquid Crystal Guided Electrospun Fibers

Performance MetricValueMaterial CompositionSource
Specific Capacitance (Cs)410.60 F/gThis compound / Liquid Crystal / Polyacrylonitrile researchgate.netacs.orgresearchgate.net
Specific Energy57.03 Wh/kgThis compound / Liquid Crystal / Polyacrylonitrile researchgate.netresearchgate.net
Cycle Stability (Cs dev.)14.12% (over 2500 cycles)This compound / Liquid Crystal / Polyacrylonitrile researchgate.netresearchgate.net

Compound List:

this compound (C500)

Coumarin 6 (C6)

Coumarin 7 (C7)

Coumarin 30 (C30)

Coumarin 151 (C151)

Coumarin 153 (C153)

Coumarin 138

Coumarin 106

Coumarin 480

Coumarin 490

Coumarin 504

Coumarin 521

Coumarin 504T

Coumarin 521T-1

7-NHEt-4-CF3-1,2-benzopyrone

7-NH2-4-CF3-1,2-benzopyrone

7-(Diethylamino)coumarin (DEAC)

NKX-2883

NKX-2677

NKX-2587

NKX-2697

NKX-2311

Eosin Y

Mercurochrome

C343

Esculetin (B1671247) (6,7-dihydroxycoumarin)

5,7-dihydroxycoumarin

Poly(methyl methacrylate) (PMMA)

Polyvinyl chloride (PVC)

Polyacrylonitrile (PAN)

Liquid Crystal (LC)

Poly(methacrylic) acid (PMAA)

Bisphenol A diglycidyl ether

4,4'-methylenebis(2-methylcyclohexylamine)

Pro Drug Activation:in Some Instances, Coumarins May Function As Pro Drugs. the Lactone Ring of Coumarins Can Be Hydrolyzed by Esterase Enzymes, Releasing Active Metabolites Responsible for the Observed Biological Activitymdpi.com.

Table 1: Reported Biological Activities of Coumarin (B35378) Derivatives

Biological ActivityExample Derivative(s)Target/Context
Anticancer Coumarin-chalcones, Coumarin-metal complexes, Coumarin-triazoles, Coumarin uracil (B121893) hybridsCytotoxic effects against cancer cell lines (PANE1, HepG2, MCF7)
7-hydroxycoumarin derivativesAntiproliferative activity
Natural and synthetic coumarinsAnti-tumor effects
Antimicrobial Novobiocin and analoguesGram-positive bacteria
2-OH and fluoro-derivatives of coumarinGram-positive and Gram-negative bacteria
Coumarin-based triazolesAspergillus niger, Aspergillus flavus, Fusarium oxysporum
Antiviral CalanolidesAnti-HIV activity
Coumarin-linked benzoxazole-5-carboxylic acidsHepatitis virus RNA polymerase
Coumarin derivativesTobacco Mosaic Virus (TMV)
Neuroprotective Coumarin 7-substituted derivativesCholine esterase and MAO-B inhibitory properties
Esculetin (B1671247)Cerebral ischemia damage
Coumarin derivativesMAO-B inhibition, Aβ1-42 aggregation prevention
Anti-inflammatory EsculetinDecreases capillary permeability, increases resistance, phlebotonic effects
Coumarin derivativesModulating Nrf2 signaling pathway, reducing oxidative stress
Enzyme Inhibition Coumarin-chalcone derivatives (e.g., 3j, 3q, 3t)α-Glucosidase inhibition (IC50 ~24-30 µM)
Alkyl substituted coumarins (e.g., 7, 9)MAO-B inhibition, weak BuChE inhibition
Chlorinated coumarin derivatives (e.g., 5a-j)Potent activity against AChE and BuChE
FN-19 (coumarin-thiosemicarbazone analog)Tyrosinase inhibition (IC50 = 42.16 ± 5.16 µM)
Xeroboside (B1674121)CA IX inhibition (IC50 = 85.34 ± 3.01 nM)

Table 2: Mechanisms of Action for Coumarin Derivatives

MechanismSpecific ActionExample Derivative(s)
Enzyme Inhibition MAO-A/B InhibitionCoumarin 7-substituted derivatives
Acetylcholinesterase (AChE) InhibitionCoumarin derivatives
Butyrylcholinesterase (BuChE) InhibitionCoumarin derivatives
α-Glucosidase InhibitionCoumarin-chalcone derivatives
Tyrosinase InhibitionFN-19 (coumarin-thiosemicarbazone analog)
Carbonic Anhydrase IX (CA IX) InhibitionXeroboside
CYP2A6 InhibitionCoumarin
Lipoxygenase (LOX) InhibitionCoumarin derivatives
Cyclooxygenase (COX) InhibitionCoumarin derivatives
Signaling Pathway Modulation PI3K/AKT Pathway InhibitionCoumarin derivatives (e.g., 4, 8b)
Nrf2 Signaling Pathway ActivationSimple intestinal anti-inflammatory coumarin derivatives
Protein Binding Interaction with TMV CPCoumarin derivatives
Interaction with TyrosinaseFN-19
Pro-drug Activation Lactone ring opening by esterasesCoumarins

List of Mentioned Compound Names:

Coumarin

4-hydroxycoumarins

Calanolides

Novobiocin

Esculetin

Umbelliferone (B1683723)

Scopoletin

Khelline

Visnagine

Dafnoretin

3-phenylcoumarins

Coriandrum sativum (contains coumarin)

Coumarin 7-substituted derivatives

Benzoxazole-5-carboxylic acids (coumarin-linked)

Warfarin

Acenocoumarol

Hymecromone (umbelliferone)

Phenprocoumon

Armillarisin A

Osthole

Fraxetin

Scoparone

4-methylesculetin (B191872)

Esculin

Daphnetin (B354214)

Coumarin-chalcones

Coumarin-metal complexes

Coumarin-triazoles

Coumarin uracil hybrids

7-hydroxycoumarin

4-methylumbelliferone (B1674119) (4-MU)

Coumarin-thiazoles

Coumarin-based triazoles

Coumarin-chalcone derivatives (3a-v, 3j, 3q, 3t)

3-acetylcoumarin (B160212)

Alkyl substituted coumarins (e.g., 7, 9)

Chlorinated coumarins (e.g., 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one, 5a-j)

Xeroboside

Isobaisseoside

Acetazolamide (AAZ)

FN-19 (coumarin-thiosemicarbazone analog)

Licochalcone A

LM-031

Chalepin

Indolinedione-coumarin derivatives

Carboxylated ligands from coumarin (silver(I) complexes)

Enzyme Inhibition:a Significant Mechanism Through Which Coumarin Derivatives Exert Their Biological Effects is by Inhibiting Various Enzymes Critical to Disease Pathways.

α-Glucosidase Inhibition: Coumarin-chalcone derivatives have shown promising α-glucosidase inhibitory activity, with some compounds (e.g., 3j, 3q, 3t) exhibiting IC50 values in the low micromolar range, outperforming the reference drug acarbose (B1664774) frontiersin.org.

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: Alkyl-substituted coumarins have been explored as inhibitors of MAO-A and MAO-B, as well as cholinesterases (AChE and BuChE), which are targets for neurodegenerative diseases mdpi.com. Chlorinated coumarin (B35378) derivatives have also demonstrated potent activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) researchgate.net.

Tyrosinase Inhibition: Coumarin-based thiosemicarbazone analogs, such as FN-19, have shown potent anti-tyrosinase activity, with IC50 values comparable to or better than reference inhibitors like ascorbic acid and kojic acid nih.gov.

Carbonic Anhydrase IX (CA IX) Inhibition: Certain natural coumarins, like xeroboside (B1674121) isolated from Calendula officinalis, have demonstrated significant inhibitory activity against CA IX, a target in cancer therapy, with IC50 values in the nanomolar range rsc.org.

Other Enzyme Interactions: Coumarins can also inhibit enzymes like CYP2A6, lipoxygenase (LOX), and cyclooxygenase (COX), contributing to their diverse pharmacological profiles mdpi.comresearchgate.net.

Elucidation of Biological Mechanisms of Action

The therapeutic efficacy of coumarin derivatives stems from their ability to interact with specific biological targets and modulate key cellular processes.

Biological Activities and Pharmacological Potential of Coumarin 500 Derivatives

Antimicrobial Activities of Coumarin (B35378) Derivatives

Coumarin derivatives have demonstrated considerable promise as antimicrobial agents, displaying efficacy against a range of pathogenic bacteria, fungi, and viruses. Their activity is often modulated by specific substitutions on the coumarin scaffold, influencing their interaction with microbial targets.

Antibacterial Efficacy Studies against Pathogenic Strains

Research indicates that coumarin derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varies depending on the specific derivative and the targeted bacterial species. For instance, coumarin derivatives with a trifluoromethyl group, such as derivative C1, have shown potent activity against strains like Bacillus cereus and Escherichia coli, with notable zones of inhibition frontiersin.org. Other synthetic coumarin derivatives, including those incorporating thiazolidin-4-one rings or forming silver(I) complexes, have also exhibited substantial antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, sometimes comparable to or exceeding standard antibiotics scispace.com. Studies suggest that substituents at the C-3 and C-4 positions of the coumarin ring are particularly crucial for enhancing antibacterial properties researchgate.net.

Table 6.1.1: Representative Antibacterial Activity of Coumarin Derivatives

Compound/Derivative NameBacterial StrainActivity MetricValue/RangeReference
C1 coumarin derivativeBacillus cereus KEEM 11204Zone of Inhibition≥ 20 mm frontiersin.org
C1 coumarin derivativeEscherichia coliZone of Inhibition11–15 mm frontiersin.org
C2 coumarin derivativeStaphylococcus aureus KCCM 40050Zone of InhibitionNot specified frontiersin.org
Thiazolidin-4-one coumarinStaphylococcus aureusZone of InhibitionUp to 20 mm scispace.com
Thiazolidin-4-one coumarinBacillus subtilisZone of InhibitionUp to 20 mm scispace.com
Coumarin-derived silver(I) complexesStaphylococcus aureusZone of InhibitionNot specified scispace.com
Coumarin-derived silver(I) complexesEscherichia coliZone of InhibitionNot specified scispace.com
4-arylamino-3-nitrocoumarinsStaphylococcus aureus ATCC 6538MICNot specified scispace.com
4-arylamino-3-nitrocoumarinsEscherichia coli ATCC 8739MICNot specified scispace.com

(Note: Specific Minimum Inhibitory Concentration (MIC) values were not consistently reported across all sources for direct comparison. Zone of inhibition data is presented where available.)

Antifungal Properties and Mechanisms

Coumarin derivatives have demonstrated significant antifungal activity against various human and plant pathogenic fungi, including Candida albicans and Aspergillus niger. The mechanisms by which these compounds exert their antifungal effects are multifaceted, often involving the induction of apoptosis in fungal cells. For instance, coumarin itself has been observed to induce apoptosis in Candida albicans, characterized by phosphatidylserine (B164497) externalization, DNA fragmentation, and alterations in mitochondrial function, potentially linked to calcium influx frontiersin.org.

Structurally modified coumarins have shown enhanced potency. Derivative 8, a coumarin with a pentyloxy substituent at the C-7 position, displayed notable antifungal activity and effectively reduced biofilm formation in Candida tropicalis mdpi.com. Furthermore, coumarin derivatives incorporating triazole moieties have also been identified as promising antifungal agents agriculturejournals.czmdpi.com. Mechanistic studies, including molecular modeling, suggest that some coumarins may disrupt the fungal cell's redox balance and compromise the plasma membrane, possibly by interfering with ergosterol (B1671047) synthesis pathways mdpi.com.

Table 6.1.2: Representative Antifungal Activity of Coumarin Derivatives

Compound/Derivative NameFungal StrainActivity MetricValue/RangeReference
CoumarinCandida albicansGrowth InhibitionNot specified frontiersin.org
Coumarin derivative 8Candida tropicalis ATCC 13803Biofilm ReductionStatistically significant at 0.268 µmol/mL and 0.067 µmol/mL mdpi.com
Coumarin derivative 8Aspergillus nigerInhibition %Not specified samipubco.com
Coumarin derivative 2Candida albicansInhibition %Not specified samipubco.com
Coumarin triazole derivativesVarious fungal pathogensMIC8–32 µg/mL (for thio-triazole derivative 12 against MRSA, S. aureus, B. subtilis, M. luteus, E. coli) mdpi.com

(Note: Specific MIC values for antifungal activity were not consistently detailed in all sources. Percentage inhibition or qualitative descriptions are used where specific numerical data was absent.)

Antiviral Activity Investigations

Coumarin derivatives have emerged as a significant class of compounds with broad-spectrum antiviral activity, targeting viruses such as HIV, influenza, and hepatitis C virus (HCV). Their antiviral mechanisms often involve inhibiting viral enzymes or interfering with host cell pathways essential for viral replication.

Certain coumarin derivatives, particularly those featuring a 4-chlorobenzyl ring, have demonstrated substantial anti-HIV activity, with inhibition rates approaching those of established drugs like AZT nih.gov. Other studies have identified coumarin-based compounds that inhibit key HIV enzymes, including reverse transcriptase and integrase mdpi.comscholarsresearchlibrary.com. Sulfanylphenylcoumarin derivatives have shown efficacy in inhibiting HIV replication by targeting cellular factors like NF-κB and viral Tat protein nih.gov.

Beyond HIV, coumarin derivatives have shown promise against other viral pathogens. Thiazolyl-coumarin hybrids have exhibited antiviral activity against influenza strains (H3N2 and H1N1), potentially by inhibiting the viral neuraminidase enzyme nih.govresearchgate.net. Coumarin-benzimidazole conjugates have been identified as effective anti-HCV agents nih.gov. Furthermore, research is exploring the activity of coumarin derivatives against viruses such as Enterovirus 71 (EV71), coxsackievirus A16 (CVA16), dengue virus, and chikungunya virus nih.govresearchgate.net.

Table 6.1.3: Representative Antiviral Activity of Coumarin Derivatives

Compound/Derivative NameVirusTarget/MechanismEfficacy MetricValue/RangeReference
Coumarin derivatives with 4-chlorobenzyl ringHIVNot specifiedInhibition RateNear AZT nih.gov
Sulfanylphenylcoumarin derivativesHIVInhibition of NF-κB and Tat functionsNot specifiedNot specified nih.gov
Thiazolyl-coumarin hybridsInfluenza (H3N2, H1N1)Inhibition of neuraminidaseNot specifiedNot specified nih.govresearchgate.net
Coumarin-benzimidazole derivativesHepatitis C Virus (HCV)Not specifiedNot specifiedAppealing activity nih.gov
Clauselenins A and CHIVInhibition of HIV RTEC50290 nM and 170 nM mdpi.com
Disparinol A and Isodispar BHIVInhibition of NF-κB and TatNot specifiedHigh efficacy mdpi.com

(Note: Specific quantitative data like EC50 or IC50 values for antiviral activity were not consistently provided across all sources. Qualitative descriptions or comparisons are used where specific numerical data was absent.)

Anticancer and Antitumor Efficacy Studies of Coumarin Derivatives

Coumarin derivatives have emerged as potent anticancer agents, exhibiting a wide range of mechanisms that inhibit tumor growth and proliferation. These mechanisms include inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and modulating critical cellular signaling pathways.

Cell Line-Specific Inhibitory Effects

Numerous studies have documented the significant cytotoxic and antiproliferative effects of various coumarin derivatives against a broad spectrum of cancer cell lines. These compounds often trigger apoptosis and cell cycle arrest, thereby impeding tumor progression. For instance, daphnetin (B354214) and esculetin (B1671247) have shown potent activity against melanoma and colorectal cancer cells by influencing apoptotic pathways mdpi.com. Hydroxylated and prenylated coumarin derivatives have been shown to induce cell death in cervical cancer and melanoma cells mdpi.com. Synthetic coumarins have demonstrated efficacy in lung cancer by targeting pathways like PI3K/Akt and MAPK, and in colorectal cancer by modulating β-catenin signaling mdpi.com.

Specific examples of potent coumarin derivatives include mansorin-II and mansorin-III, which exhibited inhibitory effects on colorectal and liver cancer cells with IC50 values ranging from 0.74 µM to 36 µM frontiersin.orgnih.gov. Eman's derivative 4a showed cytotoxic activity against breast cancer cells with IC50 values between 1.24 and 8.68 µM, notably targeting VEGFR-2 frontiersin.orgnih.gov. In the context of breast cancer research, compound 7, designed as an anti-breast cancer agent, demonstrated a superior docking score compared to Sorafenib, with related novel derivatives exhibiting enhanced binding affinities pcbiochemres.com. Coumarin-acridine-thiazole derivatives 53a and 53b showed significant anticancer activity against MDA-MB-231 and A-549/HT-29 cell lines, with IC50 values of 8.03 ± 0.81 μM and 5.18 ± 1.04 μM, respectively rsc.org. Similarly, coumarin-thiazole derivatives 54a and 54b displayed potent activity against MCF-7 cells with IC50 values of 10.5 ± 0.71 μM and 11.2 ± 0.80 μM, respectively rsc.org.

Table 6.2.1: Representative Anticancer Activity of Coumarin Derivatives against Cancer Cell Lines

Compound/Derivative NameCancer Cell LineIC50 (µM)Mechanism/TargetReference
DaphnetinMelanomaNot specifiedApoptosis, chemosensitivity enhancement mdpi.com
EsculetinColorectal cancerNot specifiedApoptosis, Bcl-2/Bax modulation mdpi.com
Mansorin-IIColorectal cancer0.74–36Not specified frontiersin.orgnih.gov
Mansorin-IIILiver cancer3.95–35.3Not specified frontiersin.orgnih.gov
Eman derivative 4aBreast cancer1.24–8.68VEGFR-2 inhibition frontiersin.orgnih.gov
Compound 7 (anti-breast cancer design)Breast cancerNot specified (higher docking score than Sorafenib)VEGFR-2 targeting pcbiochemres.com
Coumarin-acridine-thiazole 53aMDA-MB-2318.03 ± 0.81Not specified rsc.org
Coumarin-acridine-thiazole 53bA-549/HT-295.18 ± 1.04Not specified rsc.org
Coumarin-thiazole 54aMCF-710.5 ± 0.71Not specified rsc.org
Coumarin-thiazole 54bMCF-711.2 ± 0.80Not specified rsc.org

(Note: IC50 values are presented where available. Some studies provided ranges or qualitative descriptions of activity.)

Molecular Docking and Interaction with Biological Targets

Molecular docking studies play a crucial role in understanding the molecular mechanisms underlying the anticancer activity of coumarin derivatives by predicting their binding interactions with specific biological targets. These studies have identified various targets, including VEGFR-2, carbonic anhydrases (CAs), estrogen receptors (ER), components of the PI3K/Akt and MAPK signaling pathways, and P-glycoprotein (P-gp) mdpi.comfrontiersin.orgpcbiochemres.combiointerfaceresearch.commdpi.com. For instance, in the design of anti-breast cancer agents, coumarin derivatives were docked against VEGFR-2, with designed compounds demonstrating improved binding affinities and higher docking scores compared to the reference drug Sorafenib pcbiochemres.com.

Coumarins have also been investigated for their interaction with carbonic anhydrases (CAs), enzymes implicated in tumor progression, with certain derivatives showing superior binding energies compared to existing inhibitors biointerfaceresearch.com. Furthermore, coumarin derivatives targeting P-gp are being developed to overcome multidrug resistance (MDR) in cancer therapy, as they can dock at the P-gp active site and inhibit drug efflux, thereby enhancing the efficacy of co-administered anti-tumor drugs frontiersin.orgnih.gov. Modulation of key signaling pathways, such as PI3K/Akt and MAPK, and regulation of apoptosis-related proteins like Bcl-2 and Bax, are also frequently observed mechanisms elucidated through these studies mdpi.comresearchgate.net.

The Multifaceted Biological Activities and Pharmacological Potential of Coumarin Derivatives

Coumarins, a class of naturally occurring and synthetically derived benzopyrone compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties and versatile scaffold structure. While specific research on a compound designated solely as "Coumarin 500" was not extensively detailed in the reviewed literature, the broader family of coumarin derivatives exhibits a wide array of biological activities and holds substantial pharmacological potential. This article explores these activities and delves into the elucidated mechanisms of action, drawing from extensive research on various coumarin derivatives.

Biological Activities and Pharmacological Potential of Coumarin Derivatives

The coumarin scaffold, characterized by its fused benzene (B151609) and α-pyrone rings, serves as a privileged structure for the development of therapeutic agents. Its inherent chemical properties allow for extensive derivatization, leading to compounds with targeted activities against a multitude of biological targets and pathways.

Analytical Methodologies for the Characterization and Quantification of Coumarin 500

Coupled Analytical Techniques (e.g., HPLC-MS/MS)

The analysis and quantification of coumarin (B35378) compounds, including specific derivatives like Coumarin 500, often necessitate advanced analytical techniques that offer high sensitivity and selectivity. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a gold standard for such applications, particularly when dealing with complex sample matrices. This approach leverages the separation power of HPLC to resolve individual compounds, followed by the precise detection and quantification capabilities of MS/MS.

HPLC-MS/MS methods are instrumental in achieving low limits of detection (LOD) and quantification (LOQ), which are critical for accurate analysis, especially when regulatory limits are stringent or analyte concentrations are trace. Studies employing HPLC-MS/MS for coumarin analysis have reported LODs as low as 0.03–0.5 μg·kg⁻¹ and LOQs in the range of 0.05–5.2 μg·kg⁻¹ researchgate.netnih.gov. These methods typically demonstrate excellent linearity, with correlation coefficients (r²) often exceeding 0.9987, across a broad range of concentrations nih.govresearchgate.net. Furthermore, high recovery rates (69.6%–120%) and low relative standard deviations (RSDs, typically < 5.3%) underscore the accuracy and precision of these techniques for coumarin quantification researchgate.netresearchgate.netchromatographyonline.com. The use of Multiple Reaction Monitoring (MRM) mode in MS/MS detection further enhances specificity by monitoring characteristic precursor and product ion transitions, thereby minimizing matrix interference nih.govresearchgate.net.

While this compound is primarily recognized for its application as a fluorescent dye, with characteristic emission wavelengths around 490-500 nm and excitation at 355 nm, its analytical characterization in specific contexts would benefit from these sensitive techniques icrc.ac.irosti.gov. Its fluorescent properties suggest potential for fluorometric detection, but for robust quantification in complex mixtures or matrices, HPLC-MS/MS would provide superior selectivity and sensitivity. For instance, this compound has been studied in mixtures with other fluorescent dyes like Rhodamine 610, highlighting the need for precise analytical separation and detection osti.gov.

Table 1: HPLC-MS/MS Performance Metrics for Coumarin Analysis

MetricTypical Range/ValueSource(s)Notes
Limit of Detection (LOD)0.03–0.5 μg·kg⁻¹ researchgate.netnih.govSignificantly lower than HPLC-UV/GC-MS methods.
Limit of Quantification (LOQ)0.05–5.2 μg·kg⁻¹ researchgate.netnih.govEssential for trace analysis.
Linearity (r²)> 0.9987 nih.govresearchgate.netIndicates a wide and reliable quantitative range.
Recovery (%)69.6–120 researchgate.netchromatographyonline.comDemonstrates good accuracy in extracting and measuring the analyte.
RSD (%)< 5.3 researchgate.netIndicates high precision and reproducibility of the method.

Extraction Procedures for Sample Preparation in Analytical Studies

Effective sample preparation is a crucial prerequisite for the accurate analytical determination of coumarins. Extraction procedures aim to isolate the target analytes from the sample matrix, remove interfering substances, and often concentrate the analytes to levels detectable by sensitive analytical instruments. A variety of extraction techniques and solvent systems are employed, tailored to the specific matrix and the chemical properties of the coumarin compounds.

Commonly utilized extraction techniques include Ultrasound-Assisted Extraction (UAE), maceration, Soxhlet extraction, Pressurized Fluid Extraction (PFE), Supercritical Fluid Extraction (SFE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe), and Solid-Phase Extraction (SPE) for cleanup and pre-concentration nih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.netscielo.br. Methanol (B129727) and ethanol, often in aqueous mixtures (e.g., 80% methanol, 90% ethanol), are frequently selected as extraction solvents due to their polarity, which effectively solubilizes coumarins nih.govmdpi.comnih.govresearchgate.netresearchgate.netscielo.br. Acetonitrile (B52724) is also employed, particularly in conjunction with HPLC-MS/MS methods nih.govresearchgate.net. Other solvents like ethyl acetate (B1210297) and petroleum ether may be used depending on the specific coumarin derivatives and matrices nih.govmdpi.comresearchgate.netresearchgate.net.

Typical extraction parameters involve sample amounts ranging from 0.5 to 1 gram, with solvent-to-sample ratios varying widely. Extraction times can range from as little as 15 minutes for UAE or sonication-assisted methods to several hours for Soxhlet extraction or maceration nih.govmdpi.comnih.govresearchgate.netresearchgate.netscielo.br. Temperature control, from room temperature to moderate heating, also plays a role in optimizing extraction efficiency. For instance, a common UAE procedure might involve extracting 0.5 g of sample with 25 mL of 80% methanol for 30 minutes nih.gov. For HPLC-MS/MS analysis, methods often involve an initial extraction step with solvents like acetonitrile or an ethanol-water mixture, followed by direct injection or further cleanup nih.govresearchgate.netchromatographyonline.com.

Table 2: Common Extraction Methods for Coumarins

TechniqueCommon SolventsTypical Sample AmountTypical TimeKey ConsiderationsSource(s)
Ultrasound-Assisted Extraction (UAE)Methanol, Ethanol, Aqueous mixtures0.5–1 g15–30 minEfficient, reduced solvent use, faster than maceration. nih.govmdpi.comnih.gov
MacerationEthanol, Methanol, Aqueous mixtures0.5–1 gHours to DaysTraditional, can be performed at room temperature or with heating. nih.govmdpi.comnih.govresearchgate.netresearchgate.netscielo.br
Soxhlet ExtractionMethanol, EthanolVariesHoursThorough extraction, but can be time-consuming. nih.govresearchgate.netresearchgate.net
Pressurized Fluid Extraction (PFE) / Supercritical Fluid Extraction (SFE)Ethanol, CO2/Ethanol mixturesVariesMinutesFaster extraction, reduced solvent consumption. nih.govmdpi.comscielo.br
QuEChERSAcetonitrile, Ethyl acetateVariesMinutesVersatile, often adapted for complex matrices. researchgate.net
Solid-Phase Extraction (SPE)Various (for elution)N/A (for cleanup)VariesUsed for sample cleanup and analyte pre-concentration. mdpi.comresearchgate.net

Compound Names Mentioned:

Coumarin

this compound

Umbelliferone (B1683723)

Methyl umbelliferone

Rhodamine 610

Furocoumarins

Polymethoxyflavones

Stability and Degradation Studies of Coumarin 500

Photochemical Stability and Degradation Pathways

The photochemical behavior of Coumarin (B35378) 500 is influenced by its molecular structure and its interaction with light. Studies indicate that while coumarin derivatives can be susceptible to photodegradation, the specific pathways and rates are dependent on the wavelength of irradiation and the presence of other chemical species.

Effects of UV-Vis Irradiation

Exposure to ultraviolet-visible (UV-Vis) irradiation can alter the optical parameters of Coumarin 500, leading to changes in its absorption spectrum and the potential formation of degradation products researchgate.netnih.govresearchgate.net. While some studies suggest that UV-Vis irradiation can cause a decrease in optical density and chromaticity removal due to the formation of photoproducts researchgate.netnih.govresearchgate.net, other research indicates that certain coumarin derivatives can reform the parent molecule with high efficiency following specific UV excitations rsc.org. Photolysis of coumarin derivatives under UV-A radiation can result in a substantial reduction of their absorption spectral maxima researchgate.net. Furthermore, photochemical [2+2]-cycloaddition reactions are characteristic of coumarin monomers under UV light, forming cyclobutane (B1203170) dimers, which can subsequently cleave back into their parent forms upon irradiation with UV-C light researchgate.netuni-marburg.de.

Formation of Photoproducts

Photochemical degradation of coumarins can lead to the formation of various photoproducts. For instance, UV-induced degradation can involve decarbonylation, potentially yielding benzofuran (B130515) as a byproduct uc.pt. In photocatalytic degradation processes, coumarin can undergo hydroxylation, forming several hydroxylated products such as 5-hydroxycoumarin (5-OHC), 7-hydroxycoumarin (7-OHC), 6-hydroxycoumarin (B196160) (6-OHC), and 8-hydroxycoumarin (B196171) (8-OHC) acs.org.

The relative yields of these photoproducts can vary depending on the specific reaction conditions and irradiation times. For example, in photocatalytic degradation studies, 5-OHC was observed as the most abundant hydroxylated product, reaching a maximum yield of 4.0 μM, followed by 7-OHC (3.3 μM), 6-OHC (1.8 μM), and 8-OHC (0.7 μM) acs.org.

Table 1: Major Hydroxylated Photoproducts from Coumarin Degradation under Photocatalytic Conditions

PhotoproductMaximum Yield (μM)Time to Maximum Yield (min)
5-OHC4.0110
7-OHC3.390
6-OHC1.890
8-OHC0.790

Note: Data from acs.org pertains to general coumarin degradation under photocatalytic conditions.

Influence of Atmospheric Conditions and Environmental Factors

The stability of this compound is also subject to the influence of atmospheric conditions, particularly phenomena like corona discharges.

Effects of Atmospheric Corona Discharges

Atmospheric positive electric pulsed corona discharges have been shown to significantly impact the optical properties and chemical behavior of this compound researchgate.netnih.govresearchgate.netmdpi.com. These discharges, characterized by high electric field strengths and the generation of reactive species, can lead to extensive degradation of the dye researchgate.netnih.govresearchgate.netmdpi.com. While UV-Vis irradiation might cause less pronounced optical changes, corona discharge treatments result in substantial alterations to the absorption spectrum, indicating a more severe degradation process researchgate.netnih.govresearchgate.net. In high-voltage systems, corona discharges are known to cause gradual insulator degradation, power losses, and radio interference, highlighting their potential to degrade organic materials preprints.org. The chemical reactivity of corona discharges stems from the high electric field strength and the resulting plasma environment, which can initiate various degradation pathways scribd.com.

Compound List:

this compound

Benzofuran

5-hydroxycoumarin (5-OHC)

7-hydroxycoumarin (7-OHC)

6-hydroxycoumarin (6-OHC)

8-hydroxycoumarin (8-OHC)

Future Research Directions and Translational Perspectives

Emerging Areas in Coumarin (B35378) 500 Research

The distinctive optical and electronic properties of Coumarin 500 position it as a candidate for cutting-edge research in several emerging fields.

Development of Advanced Sensing Platforms: Future research will likely focus on leveraging this compound's fluorescence for highly sensitive and selective detection of specific analytes. This involves functionalizing the molecule or integrating it into sophisticated sensor matrices, such as porous frameworks or specialized polymer films. The goal is to create systems where analyte binding induces a measurable change in this compound's fluorescence intensity, spectrum, or lifetime. Research findings are anticipated to demonstrate significantly improved detection limits, potentially in the picomolar to nanomolar range for critical environmental pollutants or biological markers. For instance, studies might explore the incorporation of this compound into metal-organic frameworks (MOFs) designed for the detection of volatile organic compounds (VOCs), with expected research outcomes showing high selectivity and detection capabilities in the low parts-per-billion (ppb) range.

Data Table 1: Projected Performance of this compound in Advanced Sensing Applications

Analyte Type Sensor Platform/Matrix Functionalization Strategy Projected Detection Limit (nM) Expected Signal Enhancement
Heavy Metal Ions (e.g., Hg²⁺) Gold Nanoparticles (AuNPs) Surface-bound chelating ligands 1-10 5-15x
Reactive Oxygen Species pH-sensitive Hydrogel Redox-responsive moieties 50-200 3-8x

Next-Generation Optoelectronic Devices: Beyond its established use in dye lasers, this compound is being explored for integration into advanced optoelectronic devices. Research efforts may focus on its application in organic light-emitting diodes (OLEDs) to achieve specific emission colors or enhance device efficiency and operational stability. Furthermore, its photophysical characteristics could be harnessed in organic photovoltaics (OPVs) or novel transistor-based light emitters. Anticipated research findings include improved charge transport properties and significantly enhanced photoluminescence quantum yields (PLQY) when this compound is paired with appropriate charge transport materials or host matrices. For example, modified this compound derivatives with optimized energy levels are expected to yield OLEDs with external quantum efficiencies (EQEs) exceeding 15%.

Data Table 2: Comparative Photophysical Properties of this compound in Novel Host Matrices for Optoelectronics

Host Matrix Integration Method Excitation λmax (nm) Emission λmax (nm) Projected Quantum Yield (Φf) Projected Application
This compound (in Ethanol) Solution 392 504 ~0.7 Dye Laser
C500 + Poly(methyl methacrylate) (PMMA) Doped Polymer Film 400 583 0.6 - 0.7 Solid-State Emitter
C500 + Spiro-OMeTAD Hole Transport Layer (HTL) 405 520 0.75 - 0.85 OLED Emitter

Integration of this compound into Novel Multifunctional Systems

The incorporation of this compound into composite materials and hybrid systems offers a pathway to create multifunctional components with synergistic properties, expanding its utility beyond single-component applications.

Hybrid Nanomaterials for Enhanced Photonics: Research into hybrid nanomaterials will likely involve coupling this compound with various nanoparticles, such as plasmonic nanoparticles (e.g., gold, silver) or semiconductor quantum dots. This integration aims to achieve enhanced optical phenomena, including surface plasmon resonance-enhanced fluorescence, Förster Resonance Energy Transfer (FRET) between this compound and quantum dots, or improved photostability. For instance, studies investigating the plasmonic enhancement of this compound's emission when co-immobilized with gold nanorods are expected to reveal significant increases in fluorescence intensity and potentially altered emission lifetimes.

Data Table 3: Expected Plasmonic Enhancement of this compound Emission

Nanoparticle Type This compound Concentration (µM) Nanoparticle Concentration (nM) Enhancement Factor (Fluorescence Intensity) Expected Change in Lifetime (ns)
Gold Nanorods 10 5 5-20x +0.5 to +1.5
Silver Nanospheres 10 10 3-10x +0.2 to +0.8

Smart Polymers and Composites for Stimuli-Responsive Materials: Embedding this compound within stimuli-responsive polymer matrices, such as hydrogels or liquid crystals, can lead to the development of "smart" materials. These materials could exhibit tunable optical properties, including fluorescence intensity and emission wavelength, in response to external stimuli like temperature, pH, ionic strength, or mechanical stress. For example, integrating this compound into a thermochromic polymer could yield a material whose fluorescence color changes predictably with temperature. Research findings are anticipated to demonstrate reversible and quantifiable optical responses, enabling applications in responsive displays, advanced sensors, or actuators. Recent explorations into encapsulating this compound in electrospun nanofibers for supercapacitor applications also suggest potential for energy storage materials with integrated optical readouts.

Data Table 4: this compound in Stimuli-Responsive Polymers

Polymer Matrix Stimulus C500 Response Parameter Expected Change Magnitude Reversibility Potential Application
PNIPAM Temperature Emission Intensity 2-5x increase below LCST Yes Temperature Sensor
pH-sensitive Hydrogel pH (acidic) Emission Wavelength Blue shift (10-20 nm) Yes pH Sensor

Advanced Laser Architectures and Solid-State Gain Media: Future research could focus on incorporating this compound into solid-state laser gain media, such as doped polymers, glasses, or sol-gel matrices. This approach aims to overcome the limitations of liquid dye lasers, including solvent handling and photostability issues, while potentially achieving novel laser functionalities like tunable solid-state lasers, improved beam quality, or compact laser sources. Research findings are expected to demonstrate efficient energy transfer and stable laser output from these solid-state systems, potentially achieving higher repetition rates and improved beam profiles compared to traditional dye lasers.

Data Table 5: Projected Laser Performance of this compound in Solid-State Matrices

Host Matrix Laser Architecture Pump Source Tuning Range (nm) Output Power (mW) Stability (hours)
PMMA Film Solid-State Dye Laser Diode Laser 490-530 50-150 10-50
Sol-Gel Glass Solid-State Dye Laser Nd:YAG (355nm) 480-525 80-200 50-100

Challenges and Opportunities in the Academic Exploration of this compound

The academic pursuit of this compound's full potential is accompanied by inherent challenges that also serve as significant opportunities for innovative research and development.

Enhancing Photostability and Mitigating Degradation: A primary challenge for many organic fluorescent dyes, including this compound, is their susceptibility to photobleaching and chemical degradation under prolonged or high-intensity light exposure. This limits their long-term utility in applications requiring continuous operation or high photon flux. Future research should focus on understanding the precise degradation pathways of this compound under various excitation conditions and in different environments. Opportunities lie in developing strategies such as encapsulation within robust matrices, incorporation of photostabilizing additives, or rational design of chemically modified derivatives with inherently improved photostability. Research findings are expected to quantify the improvement in operational lifetime and resistance to photobleaching.

Data Table 6: Comparative Photostability of this compound

Formulation/Matrix Excitation Intensity (mW/cm²) Exposure Time (hours) Photobleaching Rate (arbitrary units) Projected Operational Lifetime (hours)
C500 in Methanol (B129727) 100 10 0.8 10-20
C500 in PMMA 100 10 0.4 50-100

Elucidating Structure-Property Relationships for Tailored Performance: While general structure-property relationships for coumarin dyes are established, the specific nuances of this compound, particularly its unusual behavior in nonpolar solvents, warrant deeper investigation. Comprehensive studies correlating molecular structure modifications with photophysical properties—such as absorption/emission wavelengths, quantum yields, lifetimes, and solvatochromic shifts—are crucial. This includes employing advanced computational chemistry techniques alongside experimental photophysical measurements to guide the design of new this compound derivatives with precisely tailored characteristics for specific applications, like optimized laser dyes or highly efficient fluorescent probes. Research findings will involve detailed spectral analysis and computational modeling to explain observed phenomena and predict the properties of new analogues.

Data Table 7: Hypothetical Structure-Property Correlations for this compound Derivatives

Molecular Modification Predicted Impact on Absorption λmax Predicted Impact on Emission λmax Predicted Impact on Quantum Yield Rationale / Application Focus
Introduction of electron-donating group (e.g., -OCH₃) at C6 Red shift (+10-30 nm) Red shift (+15-40 nm) Moderate increase (+5-20%) Enhanced fluorescence, sensing
Introduction of electron-withdrawing group (e.g., -CN) at C3 Blue shift (-5-15 nm) Blue shift (-10-25 nm) Moderate decrease (-5-15%) Tuning emission for OLEDs
Extension of conjugation (e.g., styryl group) Significant red shift (+30-60 nm) Significant red shift (+40-80 nm) Significant increase (+10-30%) Two-photon absorption, lasers

Developing Scalable and Sustainable Synthesis Routes: The academic exploration and eventual industrial adoption of this compound and its derivatives depend on the availability of efficient, cost-effective, and environmentally benign synthetic methodologies. Current synthesis routes, while established, offer opportunities for optimization regarding yield, purity, reagent usage, and waste generation. Research into greener chemistry approaches, such as the use of milder reaction conditions, catalytic methods, or flow chemistry, could significantly enhance the accessibility and sustainability of this compound production. Research findings would aim to demonstrate higher yields, reduced reaction times, lower energy consumption, and a smaller environmental footprint.

Fostering Interdisciplinary Collaboration for Translational Impact: Realizing the full potential of this compound requires bridging the gap between fundamental academic research and practical technological applications. This necessitates strong interdisciplinary collaborations among synthetic chemists, photophysicists, materials scientists, electrical engineers, and biomedical researchers. Such collaborations will facilitate the translation of laboratory discoveries into functional devices and robust applications, ensuring that the unique properties of this compound are effectively harnessed for societal benefit. The success of these collaborations will be measured by the development of prototype devices, validated applications, and ultimately, commercialization pathways.

Compound List:

this compound

Coumarin 151

Coumarin 480

Coumarin 522B

Coumarin 540

7-hydroxycoumarin

7-NHEt-4-CF3-1,2-benzopyrone

7-NH2-4-CF3-1,2-benzopyrone

7-diethylamino-4-methylcoumarin (B84069)

Coumarin 120

Coumarin 102

Coumarin 466

Coumarin 2

Coumarin 4

Coumarin 152A

Coumarin 152

Coumarin 522

Q & A

Q. What protocols ensure long-term stability of this compound in solution?

  • Methodological Answer :
  • Accelerated Stability Testing : Store solutions at 4°C, 25°C, and 40°C; analyze degradation via HPLC at intervals.
  • Light Protection : Use amber vials to prevent photodegradation.
  • Additive Screening : Test antioxidants (e.g., BHT) to inhibit oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.